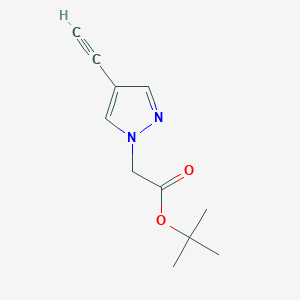

tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate

Description

tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate: is an organic compound that features a pyrazole ring substituted with an ethynyl group and an acetate ester

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

tert-butyl 2-(4-ethynylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C11H14N2O2/c1-5-9-6-12-13(7-9)8-10(14)15-11(2,3)4/h1,6-7H,8H2,2-4H3 |

InChI Key |

OEMJHGUKWWMCSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(C=N1)C#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like acetonitrile . Industrial production methods may employ similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form different functional groups.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The pyrazole ring can participate in substitution reactions, where different substituents can be introduced

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the development of bioactive molecules for research purposes.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, altering the activity of the target molecules. The pyrazole ring can also interact with biological macromolecules, influencing their function and leading to specific biological effects .

Comparison with Similar Compounds

tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:

tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: This compound has a bromo group instead of an ethynyl group, which can lead to different reactivity and applications.

tert-Butyl 4-[(4-ethynyl-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate: This compound features a piperidine ring, which can influence its biological activity and chemical properties.

Biological Activity

Introduction

tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate is an organic compound with significant implications in medicinal chemistry and biological research. Featuring a pyrazole ring and an ethynyl group, this compound is recognized for its potential bioactive properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate is CHNO, with a molecular weight of 206.24 g/mol. The structure includes a tert-butyl group, an acetate moiety, and a substituted pyrazole ring.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | tert-butyl 2-(4-ethynylpyrazol-1-yl)acetate |

| InChI Key | OEMJHGUKWWMCSO-UHFFFAOYSA-N |

The biological activity of tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate can be attributed to its interaction with various biological targets, including enzymes and receptors. The ethynyl group enhances its reactivity, allowing it to participate in chemical reactions that modify the activity of target biomolecules. The pyrazole ring can form hydrogen bonds and π–π interactions with proteins, influencing their conformation and function.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole moieties exhibit anticancer properties. For instance, similar pyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate against cancer cells remains to be fully elucidated, but its structural similarities suggest potential efficacy.

Enzyme Inhibition

Pyrazole derivatives are known to act as enzyme inhibitors in several pathways. For example, they can inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses . The presence of the ethynyl group may enhance binding affinity to these enzymes due to increased hydrophobic interactions.

Synthesis and Biological Evaluation

A study focusing on the synthesis of pyrazole derivatives highlighted the importance of the ethynyl substitution in enhancing biological activity. Compounds synthesized with ethynyl groups showed improved potency compared to their non-substituted counterparts . This suggests that tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate could possess enhanced bioactivity relative to other pyrazole derivatives lacking this feature.

Comparative Analysis

Comparative studies between tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate and similar compounds like tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate reveal differences in reactivity and biological effects due to variations in substituents. Such comparisons can provide insights into the structure–activity relationships (SARs) that govern the biological efficacy of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.